9-beta-D-Ribofuranosylxanthine
説明
Molecular Architecture and Stereochemical Configuration
Xanthosine possesses the molecular formula C10H12N4O6 with an average molecular weight of 284.228 grams per mole. The compound exhibits a systematic International Union of Pure and Applied Chemistry name of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione, reflecting its stereochemical complexity. The molecular structure comprises two primary components: the xanthine nucleobase and the ribofuranose sugar moiety connected via a beta-N(9)-glycosidic bond.
The xanthine base contains two carbonyl groups positioned at the 2 and 6 positions of the purine ring system, distinguishing it from other purine derivatives such as adenosine and guanosine. The ribose component maintains the standard beta-D-ribofuranose configuration with four defined stereocenters, as indicated by the (2R,3R,4S,5R) stereochemical designation. This specific stereochemical arrangement ensures the proper three-dimensional orientation necessary for biological recognition and enzymatic interactions.
The compound demonstrates a monoisotopic mass of 284.075684 atomic mass units, providing precise mass spectrometric identification capabilities. The Chemical Abstracts Service registry number 146-80-5 serves as the unique identifier for this compound in chemical databases and literature. Alternative nomenclature includes xanthine riboside and beta-D-ribofuranoside xanthine-9, reflecting different naming conventions used across various scientific disciplines.
Crystallographic Characterization and Conformational Analysis
Advanced crystallographic studies have provided detailed insights into the three-dimensional structure and conformational preferences of xanthosine-containing systems. High-resolution X-ray crystallography analysis of xanthosine-modified ribonucleic acid structures has achieved subatomic resolution, with certain studies reaching 0.9 Angstrom resolution. These investigations utilized well-established crystallization scaffolds, including the 23S ribosomal ribonucleic acid sarcin-ricin loop and designed oligoribonucleotide sequences.
The crystallographic analysis reveals that xanthosine nucleobases exhibit well-defined electron density patterns, indicating stable conformational states within the crystal lattice. When incorporated into ribonucleic acid duplexes, xanthosine demonstrates the capability to form distinct wobble base pair geometries, particularly with uridine partners. The X-ray structure determination shows that xanthosine can adopt wobble geometry forming specific hydrogen bonding patterns: X-N1H- - - O2-U and X-O6- - - HN3-U hydrogen bonds, similar to those observed in guanosine-uridine wobble pairs.
特性
IUPAC Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O6/c15-1-3-5(16)6(17)9(20-3)14-2-11-4-7(14)12-10(19)13-8(4)18/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBORTCNDUKBEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146-80-5 | |
| Record name | xanthosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
準備方法
Synthetic Routes and Reaction Conditions: Xanthosine can be synthesized through the deamination of guanosine. This process involves the use of deaminase enzymes that convert guanosine into xanthosine . Additionally, xanthosine can be prepared by the dephosphorylation of xanthosine monophosphate .
Industrial Production Methods: In industrial settings, xanthosine is often produced through biotechnological methods involving microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce xanthosine by optimizing the metabolic pathways involved in its synthesis .
化学反応の分析
反応の種類: キサンチンリボシドは、以下を含むさまざまな化学反応を起こします。
酸化: キサンチンリボシドは、キサンチンオキシダーゼによってキサンチンに酸化されます.
還元: キサンチンリボシドは、特定の条件下でイノシンに還元されます。
一般的な試薬と条件:
酸化: 酸素の存在下でのキサンチンオキシダーゼ。
還元: 水素化ホウ素ナトリウムなどの還元剤。
置換: アンモニアまたはアミンなどの求核剤。
生成される主な生成物:
酸化: キサンチン。
還元: イノシン。
4. 科学研究における用途
キサンチンリボシドは、科学研究において幅広い用途があります。
科学的研究の応用
Metabolic Regulation
Role in Glucose Homeostasis
Recent studies highlight xanthosine's significant impact on glucose metabolism, particularly in the context of Type 2 Diabetes Mellitus (T2DM). Research indicates that xanthosine mediates hepatic glucose homeostasis by:
- Inhibiting gluconeogenesis : Xanthosine decreases glucose production in hepatocytes through the downregulation of key enzymes such as phosphoenolpyruvate carboxykinase and glucose-6-phosphatase.
- Activating glycogenesis : It enhances glycogen synthesis by promoting the phosphorylation of glycogen synthase via the AMPK pathway, which is crucial for improving insulin sensitivity and reducing fasting blood glucose levels in diabetic models .
Table 1: Effects of Xanthosine on Hepatic Metabolism
| Parameter | Effect of Xanthosine |
|---|---|
| Gluconeogenesis | Inhibition |
| Glycogen Synthesis | Stimulation |
| Insulin Sensitivity | Improvement |
Agricultural Biotechnology
Enhancement of Milk Production in Livestock
Xanthosine has been investigated for its potential to increase milk production in dairy animals. A study on Beetal goats demonstrated that intramammary infusion of xanthosine led to:
- Increased mammary stem cell populations : This was associated with enhanced milk production.
- Differential gene expression : Analysis of milk fat globule RNA revealed significant changes in genes related to cell communication and proliferation, suggesting a molecular basis for the observed effects .
Table 2: Impact of Xanthosine on Milk Production
| Parameter | Observation |
|---|---|
| Stem Cell Population | Increased |
| Milk Yield | Enhanced |
| Differential Gene Expression | Significant changes noted |
Cellular Biology
Influence on Stem Cell Dynamics
Xanthosine has been shown to affect stem cell behavior, particularly in promoting symmetrical division over asymmetrical division. This transition is crucial for stem cell proliferation and is regulated through inosine monophosphate dehydrogenase pathways .
Case Study: Xanthosine in Stem Cell Research
A study exploring the effects of xanthosine on mammary epithelial cells found that treatment led to an increase in stem cell markers and enhanced proliferation rates. The underlying mechanisms involved changes in gene expression related to cell cycle regulation and differentiation pathways.
Neuroprotective Properties
Emerging research suggests that xanthosine may have neuroprotective effects, particularly under conditions of hypoxia or ischemia. A study indicated that hypothermia during global cerebral ischemia increased levels of adenosine monophosphate and xanthosine monophosphate, which may help mitigate neuronal death .
作用機序
キサンチンリボシドは、主にヌクレオチド代謝における役割を通じて作用を発揮します。 それは、ヌクレオシドヒドロラーゼや脱アミノ化酵素などのさまざまな酵素の基質として作用します 。 これらの酵素は、キサンチンリボシドを他のヌクレオシドやヌクレオチドに変換し、それらはDNAやRNAの合成などの細胞プロセスに不可欠です 。 キサンチンリボシドの分子標的は、キサンチンオキシダーゼやヌクレオシドホスホリラーゼなどのプリン代謝に関与する酵素です .
類似の化合物:
グアノシン: ヌクレオチド代謝に関与する別のヌクレオシド。
イノシン: キサンチンリボシドの還元によって得られるヌクレオシド。
キサンチン: キサンチンリボシドの酸化型。
キサンチンリボシドのユニークさ: キサンチンリボシドは、さまざまな代謝経路の前駆体と生成物の両方の役割を果たすというユニークな特性を持っています。 それは、カフェインやテオブロミンなどの重要なプリンアルカロイドの生合成における主要な中間体として機能します 。 さらに、さまざまな種類の化学反応を起こす能力は、生化学研究における汎用性の高い化合物となっています .
類似化合物との比較
Structural and Chemical Properties
Table 1: Structural and Ionization Differences
| Compound | Core Base | Ionization Site (pH 7.4) | Key Structural Features |
|---|---|---|---|
| Xanthosine | Xanthine | N(3)-H → Monoanion | 2,6-diketopurine; ribose-linked |
| Guanosine | Guanine | N(1)-H → Monoanion | 2-amino-6-oxopurine; ribose-linked |
| Inosine | Hypoxanthine | N(1)-H → Monoanion | 6-oxopurine; ribose-linked |
| Adenosine | Adenine | Non-ionized (neutral) | 6-aminopurine; ribose-linked |
| Xanthine | Free base | N(3)-H → Monoanion | 2,6-diketopurine; lacks ribose |
Xanthosine’s ionization at N(3)-H creates distinct electronic properties compared to guanosine and inosine, which ionize at N(1)-H. This difference impacts base pairing, enzyme binding, and metabolic pathways .
Substrate Specificity in Enzymatic Systems
Table 2: Enzyme Substrate Profiles
Xanthosine’s unique ionization state reduces its affinity for PNPs compared to guanosine and inosine . However, it serves as a critical substrate in caffeine biosynthesis in coffee plants, where three specific N-methyltransferases sequentially modify it .
Table 3: Metabolic Roles in Different Organisms
In purine catabolism, xanthosine is hydrolyzed to xanthine, while guanosine undergoes deamination. In liver toxicity, xanthosine’s binding to NT5E (binding energy: −6.95 kcal/mol) and AK2 (−6.58 kcal/mol) is more stable than interactions with hypoxanthine or xanthine .
Pharmacological and Clinical Implications
- Cancer Metabolism: Elevated xanthosine and uric acid levels correlate with advanced non-small cell lung cancer (NSCLC), suggesting prognostic value .
- Dialysis Impact : Hemodialysis (HD) patients exhibit lower plasma xanthosine compared to peritoneal dialysis (PD) patients, likely due to altered purine metabolism .
- Stem Cell Expansion: Xanthosine enhances mammary stem cell proliferation in bovines, whereas inosine increases milk yield in goats .
生物活性
Xanthosine is a naturally occurring purine nucleoside with significant biological activity. It has garnered attention in various fields, including microbiology, pharmacology, and molecular biology, due to its unique properties and potential applications. This article explores the biological activity of xanthosine, highlighting its mechanisms of action, effects in different organisms, and potential therapeutic uses.
Xanthosine (C₈H₁₀N₄O₄) is a nucleoside composed of the purine base xanthine linked to a ribose sugar. Its structure allows it to participate in various biochemical processes, particularly in nucleotide metabolism and as a substrate for specific enzymes.
- Nucleoside Transport : Xanthosine is transported into cells via specific nucleoside transporters. For instance, in Salmonella enterica, xanthosine permease (encoded by the xapA gene) facilitates its uptake, which is crucial for growth when xanthosine is used as the sole carbon source .
-
Enzymatic Reactions : Xanthosine plays a role in several enzymatic pathways:
- It can be phosphorylated by xanthosine phosphorylase to produce xanthine and ribose-1-phosphate.
- It serves as a substrate for various enzymes involved in purine metabolism, influencing cellular energy levels and signaling pathways.
Microbial Activity
Research indicates that xanthosine influences microbial growth and metabolism. In Salmonella enterica, mutants lacking functional xapA or xapR genes exhibit poor growth on xanthosine, demonstrating its importance in microbial ecology and metabolism .
Pain Response
Xanthosine has been shown to induce pain responses when injected intradermally in human subjects. Doses ranging from 5 to 50 μg resulted in pain and flare reactions, indicating its potential role as a signaling molecule in pain pathways .
Therapeutic Potential
Xanthosine's unique pairing properties with unnatural nucleobases make it an attractive candidate for expanding genetic research. Its ability to pair with diaminopyrimidine has been utilized by HIV reverse transcriptase, suggesting its potential in synthetic biology applications aimed at expanding the genetic alphabet .
Case Studies and Research Findings
Q & A
Q. What are the key enzymatic pathways involved in xanthosine biosynthesis and catabolism?
Xanthosine is a central intermediate in purine metabolism. In plants (e.g., Arabidopsis thaliana), AMP and GMP catabolism converge on xanthosine via guanosine deamination and xanthosine monophosphate (XMP) dephosphorylation . Key enzymes include nucleoside hydrolases (NSH1 and NSH2), which form a heterocomplex to hydrolyze xanthosine efficiently . In tea plants, xanthosine synthesis involves genes encoding ADK, ARPT, AMPD, 5’-Nase, and GAD, which regulate purine alkaloid production (e.g., caffeine and theacrine) . Methodologically, pathway elucidation requires mutant analysis, enzymatic assays, and transcriptome profiling to link gene expression with metabolite flux .
Q. How can xanthosine be quantified in metabolomic studies, and what are common normalization challenges?
Targeted metabolomics often employs LC-MS or HPLC to detect xanthosine and its derivatives, such as xanthosine 5’-monophosphate. Signal drift across batches can be addressed using QC-based normalization (e.g., LOWESS) or non-QC algorithms (e.g., "dbnorm" package) . For example, xanthosine 5’-monophosphate was undetectable in QC samples analyzed in positive ionization mode, highlighting the need for mode-specific batch correction . Data should be log2-transformed before normalization to stabilize variance.
Advanced Research Questions
Q. How do bistable genetic circuits involving xanthosine function, and what experimental designs validate their switching behavior?
The xapABR circuit in bacteria acts as a xanthosine-responsive genetic switch. In wild-type strains, extracellular xanthosine induces a bimodal expression of a fluorescent reporter (e.g., via flow cytometry), with distinct "uninduced" and "induced" states . Deleting xapR (the xanthosine-responsive transcription factor) abolishes switching, while retaining xapR but removing downstream genes (xapAB) restores a graded response . Key parameters include dissociation constants (e.g., XapR-xanthosine binding, ~1–2 orders weaker than LacI-IPTG) and cooperativity from multiple transcription factor binding sites . Experimental validation requires promoter-reporter fusions, dose-response curves, and single-cell resolution imaging.
Q. What conflicting evidence exists regarding xanthosine’s role in purine catabolism, and how can these discrepancies be resolved?
Traditional models posit xanthine (not xanthosine) as the central catabolic intermediate. However, Arabidopsis mutant studies show xanthosine accumulation in nsh1/nsh2 mutants, with negligible inosine/hypoxanthine production, contradicting earlier hypotheses . To resolve such conflicts, combinatorial mutagenesis (e.g., targeting urate oxidase, xanthine dehydrogenase, and nucleoside hydrolases) and isotopic tracing can clarify pathway dominance. For example, ¹⁵N-labeled purines can track flux through xanthosine versus alternative routes .
Q. How do xanthosine modifications impact RNA thermodynamic stability, and what experimental approaches characterize these effects?
Xanthosine incorporation in RNA alters base-pairing and stacking. For instance, palindromic RNA duplexes with xanthosine pairs (Type II motifs) exhibit reduced thermal stability (ΔTm) due to disrupted Watson-Crick pairing, while hairpin structures (Type III) show context-dependent effects . Experimental approaches include UV melting assays, CD spectroscopy, and computational modeling (e.g., ab initio calculations). Nucleation requirements (≥4 Watson-Crick pairs) must be considered when designing oligonucleotides .
Methodological Considerations
Q. What strategies optimize the detection of xanthosine-related gene expression in transcriptome studies?
RNA-seq with high sequencing depth (e.g., FPKM > 700 for highly expressed genes like TCS in caffeine biosynthesis) is critical . Differential expression analysis should account for biological replicates and batch effects. For example, in tea plant studies, genotype-specific expression patterns of IMPDH correlate with purine alkaloid content, requiring ANOVA or linear mixed models to isolate genotype effects .
Q. How can researchers address low catalytic efficiency in xanthosine-hydrolyzing enzymes?
NSH1-NSH2 heterocomplex formation in Arabidopsis increases catalytic efficiency by ~100-fold compared to NSH1 alone . In vitro reconstitution assays with purified proteins and kinetic analysis (e.g., Michaelis-Menten curves) can identify activation mechanisms. Site-directed mutagenesis (e.g., inactive NSH1 mutants) further dissects functional domains .
Data Interpretation and Validation
Q. What statistical frameworks are suitable for analyzing bimodal gene expression data in xanthosine-responsive systems?
Bimodal distributions (e.g., in the xapABR circuit) require mixture modeling or kernel density estimation to quantify subpopulations . Fold-change calculations should avoid autofluorescence subtraction for qualitative comparisons . Reproducibility is enhanced by standardizing xanthosine concentrations and fluorescence scales across experiments .
Q. How can researchers validate xanthosine’s role in mammary gland gene expression?
In vivo studies using animal models (e.g., goats) involve xanthosine administration followed by RNA-seq/qPCR of mammary tissue. For example, xanthosine upregulates lactation-related genes but does not alter stem cell proliferation, necessitating cell-type-specific isolation (e.g., FACS) and longitudinal sampling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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